molecular formula C14H14N4O2S B569100 Cambendazole-d7 CAS No. 1228182-48-6

Cambendazole-d7

Cat. No.: B569100
CAS No.: 1228182-48-6
M. Wt: 309.395
InChI Key: QZWHWHNCPFEXLL-UNAVHCQLSA-N
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Description

Cambendazole-d7 is a deuterated form of Cambendazole, a benzimidazole derivative. The compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling (d7) makes it particularly useful in studies involving mass spectrometry, as it allows for precise tracking and quantification of the compound in complex biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cambendazole-d7 involves the incorporation of deuterium atoms into the isopropyl group of Cambendazole. This can be achieved through a multi-step synthetic route starting from commercially available deuterated reagents. The key steps typically include:

    Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with a suitable aldehyde in the presence of an acid catalyst.

    Introduction of the thiazole ring: This involves the cyclization of the intermediate with a thioamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to verify the product’s quality .

Chemical Reactions Analysis

Types of Reactions

Cambendazole-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cambendazole-d7 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a reference standard in analytical chemistry, particularly in mass spectrometry studies.

    Biology: The compound is used in metabolic studies to track the distribution and metabolism of Cambendazole in biological systems.

    Medicine: It aids in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

    Industry: This compound is used in the development and quality control of pharmaceuticals

Mechanism of Action

Cambendazole-d7, like its non-deuterated counterpart, exerts its effects by binding to the colchicine-sensitive site of tubulin. This inhibits the polymerization of tubulin into microtubules, disrupting cell division. The compound also impairs glucose uptake in susceptible parasites, leading to depletion of glycogen stores and reduced ATP levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cambendazole-d7 is unique due to its deuterium labeling, which enhances its utility in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry studies .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18)/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWHWHNCPFEXLL-UNAVHCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746859
Record name (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-48-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228182-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-48-6
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